molecular formula C26H30N4O4 B13374955 1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374955
M. Wt: 462.5 g/mol
InChI Key: RCKDVCOZMOXFHF-BSYVCWPDSA-N
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Description

1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the dimethylamino propyl group, and the attachment of the imidazo[1,2-a]pyridinyl carbonyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide methiodide
  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Uniqueness

1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N4O4/c1-16-10-8-14-29-21(17(2)27-25(16)29)23(31)20-22(18-11-6-7-12-19(18)34-5)30(26(33)24(20)32)15-9-13-28(3)4/h6-8,10-12,14,22,31H,9,13,15H2,1-5H3/b23-20+

InChI Key

RCKDVCOZMOXFHF-BSYVCWPDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CC=C4OC)/O)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CC=C4OC)O)C

Origin of Product

United States

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